
Uty HY Peptide (246-254) (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uty HY Peptide (246-254) (TFA) is a peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) protein. It serves as an H-Y epitope, specifically H-YD b, and is recognized as a male-specific transplantation antigen H-Y . This peptide is significant in immunological research due to its role in male-specific immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uty HY Peptide (246-254) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of amino acids: Using reagents like carbodiimides or uronium salts to form active esters.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: The final peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of peptides like Uty HY Peptide (246-254) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Types of Reactions:
Oxidation: Uty HY Peptide (246-254) (TFA) can undergo oxidation reactions, particularly at methionine residues.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling reagents
Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as peptides with substituted amino acid residues .
Wissenschaftliche Forschungsanwendungen
Uty HY Peptide (246-254) (TFA) has several scientific research applications:
Immunology: Used to study male-specific immune responses and transplantation immunology.
Cancer Research: Investigated for its role in immune recognition of male-specific antigens in cancer.
Transplantation: Studied for its potential in understanding graft rejection and tolerance in male-specific transplants
Wirkmechanismus
The mechanism of action of Uty HY Peptide (246-254) (TFA) involves its recognition by the immune system as a male-specific antigen. This peptide is presented on the surface of cells by major histocompatibility complex (MHC) molecules, where it can be recognized by T cells. This recognition triggers an immune response, which is crucial in transplantation immunology and cancer research .
Vergleich Mit ähnlichen Verbindungen
H-Y Antigen Peptides: Other peptides derived from the H-Y antigen, such as those from the SMCY gene.
Minor Histocompatibility Antigens: Peptides derived from other minor histocompatibility antigens that elicit immune responses
Uniqueness: Uty HY Peptide (246-254) (TFA) is unique due to its specific derivation from the UTY protein and its role as a male-specific transplantation antigen. This specificity makes it particularly valuable in studying male-specific immune responses and transplantation .
Eigenschaften
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H77N15O13S2.C2HF3O2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34;3-2(4,5)1(6)7/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81);(H,6,7)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXUHOVPVSXPS-OZRRYZDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H78F3N15O15S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


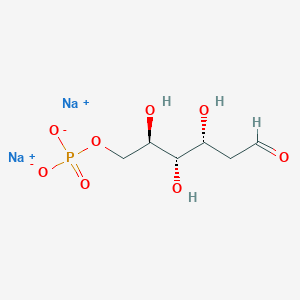
![(3Z)-5-methoxy-3-[[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]-1H-indazol-6-yl]methylidene]-1H-indol-2-one;dihydrochloride](/img/structure/B8201719.png)
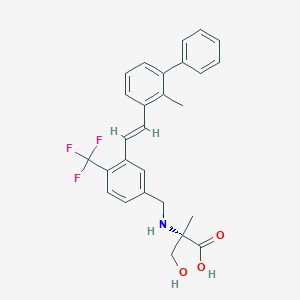
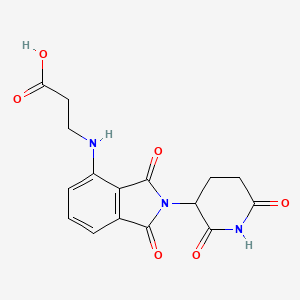
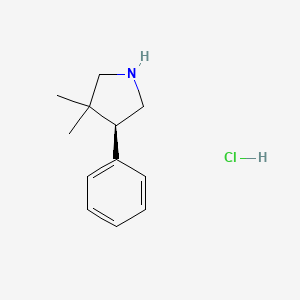
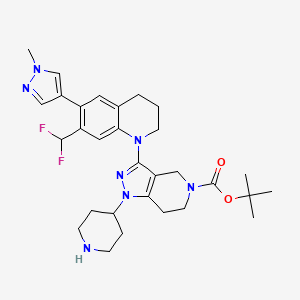
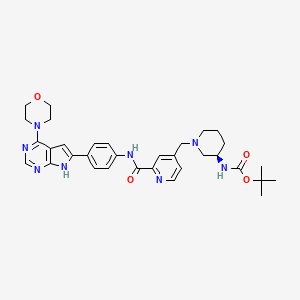


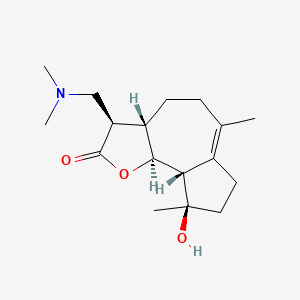
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8201766.png)

